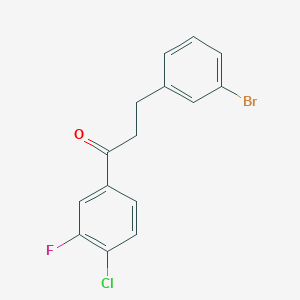

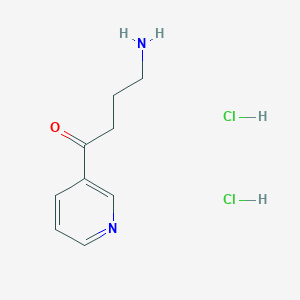

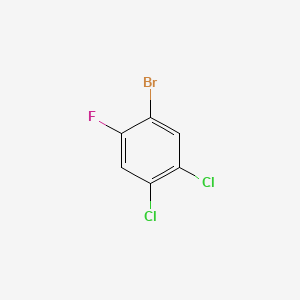

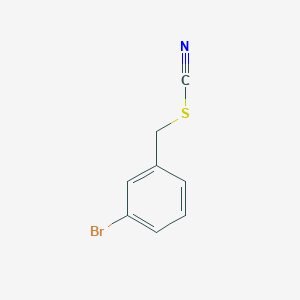

![molecular formula C14H22Cl2N2 B1520757 (R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 1149340-39-5](/img/structure/B1520757.png)

(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride

Overview

Description

(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride (BOPD) is a synthetic compound that has been widely used in scientific research for its various applications. BOPD has been used in a variety of research areas, including drug synthesis, medicinal chemistry, and biochemistry. Its unique structure and reactivity make it an ideal tool for a range of scientific studies.

Scientific Research Applications

Antiviral Applications

The structural similarity of pyrrolopyridine derivatives to DNA bases like adenine and guanine makes them effective in antiviral drug design. They can interfere with viral replication by mimicking these nucleobases, thus preventing the virus from multiplying .

Anticancer Therapy

Pyrrolopyridine derivatives have been identified as potential anticancer agents. For example, vemurafenib is a B-Raf enzyme inhibitor used for treating melanoma, and ceralasertib is under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .

Antimicrobial Activity

These compounds have shown promise in combating microbial resistance, which is a growing concern in medical science. They have been designed, synthesized, and tested as antimicrobial agents, showing good to strong activity against strains like E. coli, B. mycoides, and C. albicans .

Anti-inflammatory Properties

Fused pyridine derivatives, including pyrrolopyridines, have been reported to possess anti-inflammatory properties. They can be used to develop new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications .

Antituberculosis Agents

Given their bioactivity profile, pyrrolopyridine derivatives are also being explored as potential antituberculosis agents. Their ability to interact with bacterial enzymes and proteins can lead to the development of novel treatments for tuberculosis .

Antihypertensive Drugs

Pyrrolopyridine derivatives have been used in the synthesis of antihypertensive drugs. Their structural features contribute to the activity of these drugs, which are essential for managing high blood pressure .

Antifungal Treatments

The antifungal activity of pyrrolopyridine derivatives makes them candidates for developing new antifungal drugs. They can target fungal cells without affecting human cells, which is crucial for minimizing side effects .

Cation Recognition Properties

These derivatives have been evaluated for their cation recognition properties, which is significant for developing sensors and other analytical devices that can detect the presence of specific ions .

properties

IUPAC Name |

(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H/t13-,14+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEITIKFRLCEDL-BQFBZIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661548 | |

| Record name | (4aR,7aR)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride | |

CAS RN |

1149340-39-5 | |

| Record name | (4aR,7aR)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

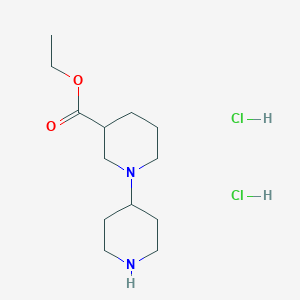

![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)